Btk-IN-32

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Btk-IN-32 ist ein niedermolekularer Inhibitor, der auf die Bruton-Tyrosinkinase abzielt, ein entscheidendes Enzym im Signalweg des B-Zell-Rezeptors. Die Bruton-Tyrosinkinase spielt eine wichtige Rolle bei der Entwicklung, Aktivierung und dem Überleben von B-Zellen und ist somit ein bedeutendes Ziel für therapeutische Interventionen bei verschiedenen B-Zell-Malignomen und Autoimmunerkrankungen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Der Syntheseweg beinhaltet typischerweise die Bildung eines Chinolin-Kerns, der mit einem Indazol-Gerüst verbunden ist. Die Reaktionsbedingungen beinhalten häufig die Verwendung von palladiumkatalysierten Kreuzkupplungsreaktionen wie Suzuki- oder Buchwald-Hartwig-Aminierung .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet häufig die Hochleistungsflüssigchromatographie zur Reinigung. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um Konsistenz und Reproduzierbarkeit zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Btk-IN-32 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a quinoline core linked to an indazole scaffold. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography for purification. The reaction conditions are carefully controlled to ensure consistency and reproducibility .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Btk-IN-32 durchläuft verschiedene chemische Reaktionen, darunter:

Reduktion: Umfasst die Entfernung von Sauerstoffatomen oder die Addition von Wasserstoffatomen.

Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation zu Chinolin-N-Oxid-Derivaten führen, während die Reduktion zu reduzierten Chinolin-Derivaten führen kann .

Wissenschaftliche Forschungsanwendungen

Btk-IN-32 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung der Bruton-Tyrosinkinase und deren Auswirkungen auf die B-Zell-Signalwege zu untersuchen.

Biologie: Wird verwendet, um die Rolle der Bruton-Tyrosinkinase bei der Entwicklung und Funktion von B-Zellen zu untersuchen.

Medizin: Wird als potenzieller therapeutischer Wirkstoff für B-Zell-Malignome und Autoimmunerkrankungen untersucht.

Industrie: Wird bei der Entwicklung neuer therapeutischer Wirkstoffe eingesetzt, die auf die Bruton-Tyrosinkinase abzielen

Wirkmechanismus

This compound entfaltet seine Wirkung durch kovalente Bindung an einen Cystein-Rest an Position 481 im Adenosintriphosphat-Bindungsort der Bruton-Tyrosinkinase. Diese irreversible Bindung hemmt die Kinaseaktivität der Bruton-Tyrosinkinase und blockiert so die nachgeschalteten Signalwege, die an der Aktivierung, Proliferation und dem Überleben von B-Zellen beteiligt sind .

Wirkmechanismus

Btk-IN-32 exerts its effects by covalently binding to a cysteine residue at position 481 in the adenosine triphosphate binding site of Bruton tyrosine kinase. This irreversible binding inhibits the kinase activity of Bruton tyrosine kinase, thereby blocking downstream signaling pathways involved in B-cell activation, proliferation, and survival .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ibrutinib: Der First-in-Class-kovalente Bruton-Tyrosinkinase-Inhibitor.

Acalabrutinib: Ein kovalenter Bruton-Tyrosinkinase-Inhibitor der zweiten Generation mit verbesserter Selektivität.

Zanubrutinib: Ein weiterer kovalenter Bruton-Tyrosinkinase-Inhibitor der zweiten Generation mit erhöhter Wirksamkeit

Einzigartigkeit von Btk-IN-32

This compound ist aufgrund seiner spezifischen Bindungsaffinität und Selektivität für die Bruton-Tyrosinkinase einzigartig. In präklinischen Studien zeigte es vielversprechende Ergebnisse und demonstrierte eine potente Hemmung der Bruton-Tyrosinkinase und eine effektive Unterdrückung der B-Zell-Signalwege. Dies macht es zu einem wertvollen Werkzeug für die Untersuchung von Bruton-Tyrosinkinase-bedingten Erkrankungen und die Entwicklung neuer therapeutischer Wirkstoffe .

Eigenschaften

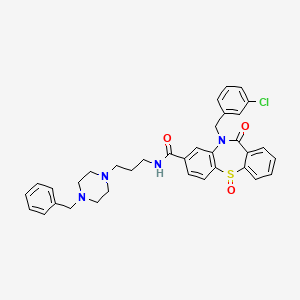

Molekularformel |

C35H35ClN4O3S |

|---|---|

Molekulargewicht |

627.2 g/mol |

IUPAC-Name |

N-[3-(4-benzylpiperazin-1-yl)propyl]-5-[(3-chlorophenyl)methyl]-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxamide |

InChI |

InChI=1S/C35H35ClN4O3S/c36-29-11-6-10-27(22-29)25-40-31-23-28(14-15-33(31)44(43)32-13-5-4-12-30(32)35(40)42)34(41)37-16-7-17-38-18-20-39(21-19-38)24-26-8-2-1-3-9-26/h1-6,8-15,22-23H,7,16-21,24-25H2,(H,37,41) |

InChI-Schlüssel |

DWERBXWKJZHGBE-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCN1CCCNC(=O)C2=CC3=C(C=C2)S(=O)C4=CC=CC=C4C(=O)N3CC5=CC(=CC=C5)Cl)CC6=CC=CC=C6 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-dimethylphenyl)-N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11208328.png)

![3-bromo-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11208346.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-pentylpiperidine-4-carboxamide](/img/structure/B11208350.png)

![N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B11208352.png)

![7-(4-Fluorophenyl)-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11208353.png)

![N'-[(E)-(2-fluorophenyl)methylidene]-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbohydrazide](/img/structure/B11208372.png)

![N-(1,3-benzodioxol-5-ylmethyl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11208378.png)

![N-(5-chloro-2-methoxyphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B11208392.png)

![2-cyclohexyl-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B11208395.png)

![N-(2-methoxy-5-methylphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B11208403.png)